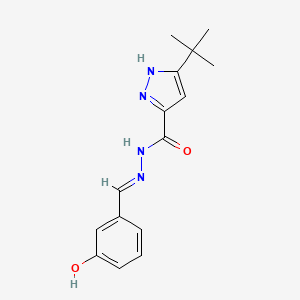

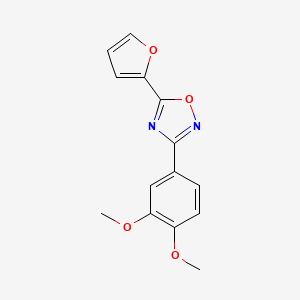

3-tert-butyl-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives like 3-tert-butyl-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide involves multiple steps, including the formation of the pyrazole ring followed by functionalization at specific positions. These compounds are often synthesized through condensation reactions involving hydrazine derivatives and keto compounds in the presence of catalysts under controlled conditions. The synthesis process is carefully designed to introduce tert-butyl and hydroxybenzylidene groups at specific locations on the pyrazole ring to achieve the desired chemical structure (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of these pyrazole derivatives is characterized using techniques such as FT-IR, NMR, and X-ray crystallography. These studies reveal the precise arrangement of atoms and the configuration of functional groups within the molecule. For instance, single-crystal X-ray diffraction confirms the (E)-configuration of the hydrazonoic group, providing insights into the molecule's geometry and electronic structure. Theoretical calculations, including DFT, further aid in understanding the molecular conformation in different phases (Karrouchi et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, reflecting their reactivity and interaction with different chemical agents. These reactions include protonation, nucleophilic attacks, and complex formation with metals or other organic compounds. The reactivity is influenced by the molecular structure, where specific atoms or groups act as reactive sites. The stability and reactivity in solution versus the gas phase can be significantly different, as indicated by solvation energy and dipole moment measurements (Karrouchi et al., 2021).

Physical Properties Analysis

The physical properties of 3-tert-butyl-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, such as melting point, solubility, and crystal structure, are essential for understanding its behavior in different environments. These properties are determined through empirical studies and contribute to the compound's application potential. The crystalline structure, revealed by X-ray diffraction, helps in understanding the molecular packing and interactions within the solid state.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for predicting the behavior of pyrazole derivatives in chemical reactions. Studies involving molecular docking and spectroscopic analysis provide insights into the compound's interaction with biological molecules, offering a glimpse into its potential biological activities. For example, docking studies may reveal the compound's ability to bind to certain proteins, suggesting possible applications in drug design (Karrouchi et al., 2021).

Scientific Research Applications

Cancer Research

One significant application of compounds related to 3-tert-butyl-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is in cancer research. Zheng et al. (2009) synthesized novel derivatives of pyrazole-5-carbohydrazide hydrazone and investigated their effects on the growth of A549 lung cancer cells. They found that these compounds had inhibitory effects on cancer cell growth, with one compound showing a potent ability to induce apoptosis in A549 lung cancer cells (Zheng et al., 2009).

Catalysis and Synthesis

The compound and its derivatives have been explored in catalysis and synthetic chemistry. Sutradhar et al. (2016) demonstrated the use of Schiff bases derived from 2-hydroxybenzohydrazide in synthesizing Fe(III) and Co(III) complexes. These complexes acted as catalysts in the microwave-assisted oxidation of alcohols, showing high efficiency and selectivity in ketone synthesis (Sutradhar et al., 2016).

Structural and Molecular Studies

Abonía et al. (2007) studied the molecular structure of related compounds, revealing insights into their hydrogen-bonded chains and tetramolecular aggregates. This research contributes to our understanding of the molecular and crystal structure of these compounds (Abonía et al., 2007).

Antioxidant Properties

Sirajuddin et al. (2013) explored the potential bioactive properties of Schiff base compounds, including derivatives of benzohydrazide. Their studies showed significant antioxidant activities, indicating the compound's potential in this area (Sirajuddin et al., 2013).

Fuel Stabilization

Koshelev et al. (1996) investigated the use of phenol derivatives, including tert-butylbenzylamine, in stabilizing diesel fuel. This research highlights the compound's potential application in improving fuel stability (Koshelev et al., 1996).

properties

IUPAC Name |

5-tert-butyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-15(2,3)13-8-12(17-18-13)14(21)19-16-9-10-5-4-6-11(20)7-10/h4-9,20H,1-3H3,(H,17,18)(H,19,21)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGXQQVYERUPTR-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-(4-methyl-1-piperazinyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5539083.png)

![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)

![4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)

![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)

![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)

![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)

![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)

![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)

![3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5539157.png)